N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide
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Overview
Description
N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and hydroxymethylating agents. One common method includes the following steps:
Ethylation: Piperidine is reacted with an ethylating agent such as ethyl iodide in the presence of a base like sodium hydride to form N-ethylpiperidine.
Hydroxymethylation: The N-ethylpiperidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Carboxamidation: Finally, the hydroxymethylated product is reacted with a carboxylating agent such as phosgene or carbonyldiimidazole to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-ethyl-3-(carboxymethyl)piperidine-1-carboxamide.
Reduction: N-ethyl-3-(aminomethyl)piperidine-1-carboxamide.
Substitution: N-ethyl-3-(substituted methyl)piperidine-1-carboxamide.
Scientific Research Applications
N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(hydroxymethyl)piperidine-1-carboxamide
- N-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- N-ethyl-3-(hydroxymethyl)morpholine-1-carboxamide
Uniqueness
N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-10-9(13)11-5-3-4-8(6-11)7-12/h8,12H,2-7H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSIQIRXGRAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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